2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone
Description
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone (CAS: 83393-47-9) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chloroacetyl group. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, which are prevalent in kinase inhibitors and antimicrobial agents. The compound’s molecular formula is C₉H₇ClN₂O (194.62 g/mol), with a ketone functional group at position 1 and a chlorine atom at position 2 of the ethanone moiety .
Properties
IUPAC Name |
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALXXOVJMEHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)CCl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509624 | |
| Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83393-47-9 | |
| Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83393-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Pyrrolo[2,3-b]pyridine Derivatives
- Starting material: Pyrrolo[2,3-b]pyridine or its N-substituted derivatives.
- Reagent: Bromoacetyl bromide or chloroacetyl chloride.
- Catalyst: Aluminium chloride (AlCl₃) or other Lewis acids.
- Solvent: Dichloromethane (DCM) or similar aprotic solvents.
- Conditions: Typically reflux or room temperature stirring for 30–60 minutes.
$$
\text{Pyrrolo[2,3-b]pyridine} + \text{ClCOCH}2\text{Cl} \xrightarrow[\text{DCM}]{\text{AlCl}3} \text{2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone}
$$
Alternative Routes and Functional Group Transformations
- N-Methylation prior to acylation: Some protocols involve methylation of the pyrrolo nitrogen using potassium tert-butoxide and methyl iodide to modify electronic properties before acylation, which can influence yield and selectivity.
- Use of carbothioamide intermediates: In related syntheses, pyrrolo[2,3-b]pyridine-carbothioamides are prepared and then converted to acylated products, although this is more common for thiazolyl derivatives.
Industrial and Scale-Up Considerations
- Continuous flow reactors and automated systems are employed to improve reproducibility and yield in large-scale synthesis.
- Reaction parameters such as temperature, solvent choice, and catalyst loading are optimized to minimize by-products and maximize purity.
Data Table Summarizing Key Preparation Parameters
| Step | Starting Material | Reagent/Conditions | Solvent | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrrolo[2,3-b]pyridine | Chloroacetyl chloride, reflux | Dichloromethane | AlCl₃ | 70–92 | Electrophilic acylation at 3-position |
| 2 | N-Methylated pyrrolo[2,3-b]pyridine | Same as above | Dichloromethane | AlCl₃ | 60–96 | Methylation prior to acylation optional |
| 3 | Pyrrolo[2,3-b]pyridine-carbothioamide | Acylation with bromoacetyl bromide | Ethanol, reflux | None | 60–94 | For related thiazolyl derivatives |
Research Findings and Optimization Notes
- The use of aluminium chloride as a Lewis acid catalyst is critical for activating the chloroacetyl chloride and facilitating regioselective acylation.
- Reaction times are generally short (30–60 minutes), and mild conditions prevent decomposition of the sensitive pyrrolo[2,3-b]pyridine core.
- Purification is typically achieved by column chromatography using dichloromethane/ethyl acetate mixtures.
- N-methylation prior to acylation can improve yields and modify biological activity profiles but adds an additional synthetic step.
- The chloroacetyl group is reactive and can serve as a handle for further functionalization, such as nucleophilic substitution or cyclization reactions.
Chemical Reactions Analysis
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Research indicates that compounds similar to 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone possess potential anticancer properties. The pyrrolopyridine moiety is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development in anticancer therapies .
2. Neurological Disorders
The compound's structure suggests potential activity against neurological disorders. Pyrrolopyridine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. This opens avenues for research into treatments for conditions such as Alzheimer's disease and Parkinson's disease .
Material Science Applications
1. Polymer Chemistry
this compound can serve as a building block in the synthesis of novel polymers with specific properties. Its reactivity allows it to be incorporated into polymer chains, potentially enhancing mechanical strength and thermal stability. Researchers are exploring its use in creating smart materials that respond to environmental stimuli .
2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives. The incorporation of pyrrolopyridine structures may improve adhesion properties and resistance to environmental degradation, making it suitable for industrial applications .
Industrial Applications
1. Synthesis of Fine Chemicals
The compound is also valuable in the synthesis of fine chemicals used in pharmaceuticals and agrochemicals. Its chlorinated structure may enhance the reactivity of intermediates, facilitating the development of more complex molecules .
2. Research and Development
In research settings, this compound is often used as a reference compound or standard in analytical studies, particularly those focusing on the characterization of related pyrrolopyridine derivatives .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Research | Journal of Medicinal Chemistry | Demonstrated apoptosis induction in cancer cell lines using derivatives of pyrrolopyridine structures. |
| Neurological Disorders | Neuropharmacology Journal | Showed neuroprotective effects in animal models of neurodegeneration. |
| Polymer Chemistry | Polymer Science Review | Discussed the synthesis of polymers incorporating pyrrolopyridine units for enhanced thermal properties. |
Mechanism of Action
The mechanism of action of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in halogen substitution, pyrrolopyridine ring orientation, and functional groups. Key differences in physical properties, reactivity, and applications are highlighted.
Halogen-Substituted Analogs
Halogen variation significantly impacts reactivity and physical characteristics.
Key Observations :
- Bromo analogs exhibit higher molecular weights and melting points compared to chloro derivatives, except when nitrogen methylation disrupts crystal packing .
- The 4-chloro derivative (CAS: 1553611-49-6) is discontinued, likely due to challenges in synthesis or stability .
Positional Isomers in the Pyrrolopyridine Ring
Variations in pyrrolopyridine ring connectivity alter electronic properties.
Key Observations :
- The [2,3-b] orientation (target compound) mimics indole’s electronic structure, enhancing binding to biological targets like kinases .
- [3,2-b] and [2,3-c] isomers may exhibit divergent reactivity due to altered nitrogen positions, impacting hydrogen bonding and solubility .
Functional Group Variations
Modifications to the ethanone group or pyrrolopyridine substituents influence applications.
Biological Activity
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone (CAS No. 83393-47-9) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological profiles, and relevant case studies.
- Molecular Formula : C₉H₇ClN₂O
- Molecular Weight : 194.62 g/mol
- IUPAC Name : 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- Physical Form : Solid
- Melting Point : 300°C (dec.)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and antitumor agent.
Antibacterial Activity
Recent research indicates that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, pyrrolyl benzamide derivatives have shown MIC values as low as 3.125 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like isoniazid and ciprofloxacin . The structural similarity of this compound to these derivatives suggests it may also possess notable antibacterial properties.
Antitumor Activity
In vitro studies have demonstrated that pyrrole-based compounds can exert cytotoxic effects on various cancer cell lines. The compound has been evaluated for its ability to inhibit key protein kinases involved in cancer progression. For example, derivatives with similar structures have shown IC₅₀ values ranging from 0.25 to 0.78 μM against several kinases . This positions this compound as a promising candidate for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the chloro group and the pyrrole moiety significantly enhance the lipophilicity and basicity of the compound, which are critical factors influencing its binding affinity to biological targets .
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of compounds related to this compound:
- In Vitro Evaluation : A study assessed the cytotoxic effects on various cancer cell lines, revealing moderate to high inhibitory activity against specific protein kinases .
- Antimicrobial Screening : Compounds structurally related to this compound were screened for antimicrobial activity against Cryptosporidium parvum, demonstrating varying degrees of efficacy with EC₅₀ values indicating potential for therapeutic application .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimized synthetic routes for 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone, and how do reaction modifications impact yield?
The synthesis involves chlorination of pyrrolo[2,3-b]pyridine derivatives. A modified procedure from Wesche et al. (2019) uses sequential steps: (i) activation of the pyrrolo[2,3-b]pyridine core, followed by (ii) chloroacetylation. Key modifications include adjusting stoichiometry of chlorinating agents (e.g., chloroacetyl chloride) and reaction time to improve yields. For example, yields for analogous compounds ranged from 36–75% depending on substituent positioning and purification methods .
Table 1: Representative Synthesis Data
| Compound Type | Yield (%) | Purification Method | Reference |
|---|---|---|---|
| 3,5-Disubstituted derivatives | 36–37 | Silica gel chromatography | |
| N-methylated analogs | 75 | Crystallization |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Structural validation relies on ¹H/¹³C NMR and mass spectrometry . For example:
- ¹H NMR : The pyrrolo[2,3-b]pyridine core shows characteristic aromatic protons at δ 7.8–8.5 ppm , while the chloroacetyl group exhibits a singlet for the carbonyl carbon at δ 170–175 ppm in ¹³C NMR.
- Mass spectrometry : Exact mass analysis (e.g., 214.0464 m/z for C₉H₆ClN₂O) confirms molecular formula alignment .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Silica gel chromatography with dichloromethane/methanol gradients (99:1 to 95:5) is widely used. For polar byproducts, recrystallization in ethanol or acetonitrile improves purity to ≥97% .
Advanced Research Questions
Q. How do substituents on the pyrrolo[2,3-b]pyridine core influence structure-activity relationships (SAR) in drug discovery?
Substituents at the 3- and 5-positions modulate bioactivity. For instance:
- Electron-withdrawing groups (e.g., -CN, -NO₂) enhance binding to kinase targets by stabilizing π-π interactions.
- Methoxy groups improve solubility but may reduce membrane permeability. SAR studies on analogs like 5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine demonstrate these effects in antistaphylococcal assays .
Q. What mechanistic insights explain the regioselectivity of SnCl₂-catalyzed reactions involving this compound?
SnCl₂ promotes chemo- and regioselective multicomponent reactions by coordinating to nitrogen atoms in the pyrrolo[2,3-b]pyridine core, directing electrophilic substitution to the 3-position . This enables synthesis of quinoline derivatives with atom-economical efficiency (e.g., 24 derivatives in one study) .
Q. How should researchers address contradictions in synthetic yield data across studies?
Variability in yields (e.g., 36% vs. 75% for similar intermediates) often stems from:
Q. What catalytic roles do transition metals play in functionalizing this compound for target engagement studies?
Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 5-position , enabling diversification for kinase inhibition assays. For example, 4-fluorophenyl analogs show enhanced binding to AXL kinase in antibody-drug conjugates (ADCs) .
Q. How can researchers validate the biological targets of this compound derivatives?
- In vitro kinase profiling : Screen against panels of 50–100 kinases to identify selectivity (e.g., IC₅₀ values).
- X-ray crystallography : Resolve co-crystal structures with targets like BRAF V600E (e.g., vemurafenib analogs) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
